2,3-Bis(2-nitrophenoxy)quinoxaline
Description
Properties
Molecular Formula |
C20H12N4O6 |
|---|---|
Molecular Weight |
404.3g/mol |
IUPAC Name |
2,3-bis(2-nitrophenoxy)quinoxaline |
InChI |
InChI=1S/C20H12N4O6/c25-23(26)15-9-3-5-11-17(15)29-19-20(22-14-8-2-1-7-13(14)21-19)30-18-12-6-4-10-16(18)24(27)28/h1-12H |
InChI Key |
HUOROSFGGGRAMS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)OC3=CC=CC=C3[N+](=O)[O-])OC4=CC=CC=C4[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)OC3=CC=CC=C3[N+](=O)[O-])OC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Using 2,3-Dichloroquinoxaline
The most direct route involves S<sub>N</sub>Ar reactions between 2,3-dichloroquinoxaline and 2-nitrophenol. This method capitalizes on the electron-deficient nature of the dichloroquinoxaline core, which activates the chlorine atoms for displacement by nucleophiles.
Procedure :
-
Reaction Setup : A mixture of 2,3-dichloroquinoxaline (1.0 equiv), 2-nitrophenol (2.2 equiv), and anhydrous potassium carbonate (3.0 equiv) in dimethyl sulfoxide (DMSO) is stirred at 90°C for 12–16 hours.
-
Workup : The reaction is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography (30% ethyl acetate in hexane).
Key Data :
The nitro group’s electron-withdrawing effect enhances the phenoxide nucleophile’s reactivity, enabling efficient substitution. Steric hindrance from the ortho-nitro substituent is mitigated by the planar quinoxaline core, as evidenced by crystallographic data in analogous compounds.
Condensation Approaches Involving o-Phenylenediamine and Dicarbonyl Precursors
Alternative routes involve constructing the quinoxaline core in situ from o-phenylenediamine and a 1,2-diketone precursor functionalized with 2-nitrophenoxy groups. However, this method is less practical due to the challenges in synthesizing the requisite diketone.
Procedure :
-
Diketone Synthesis : 1,2-Bis(2-nitrophenoxy)ethane-1,2-dione is prepared via Friedel-Crafts acylation, though yields are modest (<50%).
-
Condensation : The diketone is refluxed with o-phenylenediamine in acetic acid, forming the quinoxaline core.
Limitations :
Alternative Catalytic Methods and Solvent Systems
Heterogeneous catalysts, such as molybdophosphovanadates supported on alumina (AlMoVP), enable quinoxaline synthesis under mild conditions. While primarily used for core formation, these systems can be adapted for post-functionalization.
Procedure :
-
Core Formation : o-Phenylenediamine and glyoxal are condensed in toluene at room temperature using AlMoVP (0.1 g/mmol substrate).
-
Functionalization : The intermediate quinoxaline is reacted with 2-nitrophenol under S<sub>N</sub>Ar conditions.
Key Insight :
AlMoVP’s Brønsted acidity facilitates both condensation and substitution steps, though yields for bis-substituted products remain lower (50–60%) compared to S<sub>N</sub>Ar.
Comparative Analysis of Synthetic Routes
The table below contrasts the efficiency of primary methods:
| Method | Yield (%) | Reaction Time (h) | Scalability |
|---|---|---|---|
| S<sub>N</sub>Ar | 70–82 | 12–16 | High |
| Condensation | <30 | 24–48 | Low |
| Catalytic (AlMoVP) | 50–60 | 18–24 | Moderate |
S<sub>N</sub>Ar emerges as the superior approach due to higher yields and scalability, though it requires pre-synthesized 2,3-dichloroquinoxaline.
Reaction Optimization and Mechanistic Insights
Solvent Effects :
-
Polar aprotic solvents (DMSO, DMF): Enhance nucleophilicity of 2-nitrophenoxide, achieving >80% conversion.
-
Protic solvents (ethanol, acetic acid): Reduce yields due to protonation of the phenoxide.
Base Selection :
-
Cs<sub>2</sub>CO<sub>3</sub> : Superior to K<sub>2</sub>CO<sub>3</sub> in non-polar solvents (toluene).
-
Triethylamine : Yields drop to 40% due to incomplete deprotonation.
Mechanism :
The S<sub>N</sub>Ar pathway proceeds via a Meisenheimer complex, stabilized by the quinoxaline’s electron-deficient aromatic system. Nitro groups at the ortho position further activate the substrate by withdrawing electron density.
Spectroscopic Characterization and Analytical Data
1H NMR (400 MHz, CDCl<sub>3</sub>) :
IR (KBr) :
Mass Spec (ESI) :
Challenges and Practical Considerations
Chemical Reactions Analysis
Types of Reactions: 2,3-Bis(2-nitrophenoxy)quinoxaline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.
Substitution: The nitro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOMe), potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: 2,3-Bis{2-aminophenoxy}quinoxaline.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the substituent used.
Scientific Research Applications
2,3-Bis(2-nitrophenoxy)quinoxaline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,3-Bis(2-nitrophenoxy)quinoxaline involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes in bacteria and cancer cells . The nitro groups in the compound can undergo reduction to form reactive intermediates that interact with DNA, causing damage and inhibiting cell proliferation .
Comparison with Similar Compounds
Key Findings :
- Bromomethyl Derivatives : Exhibit broad antimicrobial activity but lack target-specific data .
- Thiophenyl Substitution: 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline’s rigid structure limits solubility but provides crystallographic insights .
Electronic and Photophysical Properties
Key Findings :
- Alkoxy vs. Nitro Substituents : Alkoxy groups (e.g., decyloxy) enhance solubility and thermal stability, enabling applications in electronics . Nitro groups reduce solubility but improve target binding in biological systems .
- Electron-Withdrawing Effects: The nitro group in 2-nitrophenoxy derivatives likely lowers LUMO energy, facilitating charge transfer in optoelectronic applications .
Key Findings :
- Fluorination: Fluorinated quinoxalines show higher power conversion efficiency (PCE) in solar cells due to improved electron affinity .
- EDOT Functionalization : Enhances electropolymerization efficiency, enabling rapid electrochromic switching .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,3-Bis(2-nitrophenoxy)quinoxaline, and what are the critical reaction parameters?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution, where nitro-substituted phenols react with halogenated quinoxaline precursors. Key parameters include:
- Temperature : Reactions often proceed at 80–120°C to activate nitro groups for substitution .
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and stabilize intermediates .
- Catalysts : Anhydrous conditions and bases like K₂CO₃ are critical to deprotonate phenolic hydroxyl groups and drive the reaction .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol is used to isolate the product .
Q. How can reverse-phase HPLC be optimized for analyzing this compound purity and stability?
- Methodological Answer :
- Column : Use a C18 stationary phase (e.g., Newcrom R1 HPLC column) with a particle size of 5 µm for high resolution .
- Mobile Phase : Gradient elution with acetonitrile/water (70:30 to 90:10 over 20 min) effectively separates nitro-substituted quinoxalines from byproducts .
- Detection : UV-Vis at 254 nm is optimal due to the compound’s strong π→π* transitions .
- Validation : Assess peak symmetry (tailing factor <1.5) and repeatability (RSD <2% for retention time) to confirm method robustness .
Q. What spectroscopic techniques are recommended for confirming the molecular structure of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves bond angles (e.g., C–N–O ≈ 117.6°) and confirms nitro group orientation .
- NMR : ¹H NMR (DMSO-d₆) shows aromatic proton splitting patterns (δ 7.5–8.5 ppm) and nitro group deshielding effects .
- FT-IR : Peaks at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1340 cm⁻¹ (symmetric NO₂ stretch) validate nitro functionalization .
Advanced Research Questions
Q. How do electron-withdrawing nitro groups influence the electronic structure and reactivity of quinoxaline derivatives?
- Methodological Answer :
- Electron Density Analysis : Density Functional Theory (DFT) calculations reveal nitro groups reduce electron density on the quinoxaline ring, lowering LUMO energy and enhancing electrophilicity .
- Reactivity : Nitro groups direct electrophilic substitution to meta positions, as shown in comparative studies of bromination reactions .
- Spectroscopic Evidence : XPS shows binding energy shifts for N 1s electrons (≈406 eV) in nitro groups, correlating with charge distribution .
Q. What methodologies are employed to study the intermolecular interactions and crystal packing of this compound derivatives?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolves π-stacking distances (3.4–3.6 Å) and hydrogen-bonding networks involving nitro oxygen and aromatic hydrogens .
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., O···H interactions account for 15–20% of crystal packing) .
- Thermal Analysis : TGA/DSC reveals stability up to 200°C, correlating with strong lattice energy from nitro group interactions .
Q. What in silico approaches predict the pharmacological potential of this compound, considering its structural analogs?
- Methodological Answer :
- Molecular Docking : Simulate binding to DNA minor grooves (e.g., d(GCCGAAATTTCCG)₂) using AutoDock Vina, with scoring functions weighted for nitro group interactions .
- QSAR Modeling : Correlate nitro substituent position (para vs. ortho) with DNA intercalation efficiency (IC₅₀ values from 0.1–10 µM) .
- ADMET Prediction : SwissADME estimates moderate bioavailability (LogP ≈ 4.2) but potential hepatotoxicity due to nitroso metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
